molecular formula C10H23NO3Si B2752703 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide CAS No. 163089-34-7

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide

Cat. No.: B2752703
CAS No.: 163089-34-7
M. Wt: 233.383
InChI Key: NLLNVUMNDCNCQY-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is a silicon-containing acetamide derivative widely utilized in organic synthesis, particularly as a protected intermediate in peptide and heterocyclic chemistry. Its structure features a tert-butyldimethylsilyl (TBS) group attached to the oxygen of the acetamide backbone, which enhances steric protection and stability under acidic or basic conditions. This compound is pivotal in multi-step syntheses due to its ability to mask reactive hydroxyl groups while allowing selective deprotection .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO3Si/c1-10(2,3)15(6,7)14-8-9(12)11(4)13-5/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNVUMNDCNCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of tert-butyldimethylsilyl chloride with N-methoxy-N-methylacetamide in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl chloride acts as a silylating agent, converting the hydroxyl group into a silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is stirred continuously to ensure complete conversion. After the reaction, the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) are used to cleave the silyl ether group.

Major Products

    Oxidation: Silanols and corresponding oxidized products.

    Reduction: Alcohols and corresponding reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

The compound is often utilized as a reagent in organic synthesis, particularly in the formation of β-lactams and other heterocycles. Its ability to undergo selective deprotection makes it a versatile intermediate in the synthesis of more complex structures.

Key Reactions:

  • Formation of β-lactams : The compound has been used successfully in the synthesis of fused β-lactams through methodologies involving Weinreb amides, demonstrating its utility in creating important antibiotic frameworks .
  • Silyl Protection : The TBDMS group allows for protection of alcohol functionalities during multi-step synthetic processes, facilitating the selective introduction of other functional groups .

Biological Applications

Research has indicated that derivatives of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide exhibit biological activity, particularly in anti-inflammatory and anticancer studies.

Case Studies:

  • Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit the generation of prostaglandin E2 (PGE2) in renal mesangial cells, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Properties : Certain derivatives have demonstrated inhibition of androgen signaling pathways, making them candidates for further development as anticancer therapeutics targeting prostate cancer cells .

Comparative Data on Applications

The following table summarizes various applications and findings related to this compound:

Application AreaDescriptionReferences
Organic SynthesisUsed as a reagent for synthesizing β-lactams and other heterocycles
Anti-inflammatoryInhibits PGE2 generation in renal mesangial cells
Anticancer ResearchInhibits androgen signaling; potential therapeutic for prostate cancer

Mechanism of Action

The mechanism of action of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide tert-Butyldiphenylsilyl (TBDPS) instead of TBS ~423.6 Enhanced stability in basic conditions
2-(2,4-Difluorophenyl)-N-methoxy-N-methylacetamide 2,4-Difluorophenyl group instead of TBS-protected oxygen 228.2 Intermediate in fluorinated drug synthesis
2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide 2,6-Difluorophenyl group 228.2 High-yield synthesis (95%) for agrochemicals
N-(tert-Butyl)-2-(4-methoxyphenyl)-2-(N-propylacetamido)acetamide tert-Butyl and 4-methoxyphenyl substituents 320.2 Bioactive heterocyclic precursor

Reactivity and Stability

  • Steric Protection : The TBS group in the target compound offers moderate steric protection compared to the bulkier TBDPS group in 2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide. The TBDPS derivative exhibits greater resistance to nucleophilic attack but requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride) .
  • Fluorinated Analogs : The 2,4- and 2,6-difluorophenyl analogs lack silicon protection but demonstrate higher electrophilicity due to fluorine’s electron-withdrawing effects. These derivatives are favored in cross-coupling reactions for pharmaceuticals .
  • Hydrolytic Stability : The TBS-protected acetamide is stable under mild acidic conditions (e.g., pH 4–6) but susceptible to hydrolysis in strongly basic media (pH >10), unlike the TBDPS variant, which resists hydrolysis up to pH 12 .

Market and Commercial Relevance

The global market for N-methoxy-N-methylacetamide derivatives is projected to grow at 4.2% CAGR (2019–2031), driven by demand for agrochemicals and pharmaceuticals. Fluorinated analogs dominate the specialty chemicals sector, while silicon-protected variants remain niche due to higher production costs .

Biological Activity

2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group, which enhances its lipophilicity and stability, potentially influencing its biological interactions. The methoxy and methylacetamide functionalities are critical for its activity against various biological targets.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

  • Antiproliferative Activity : Several studies have evaluated the antiproliferative effects of similar compounds against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the nitrogen substituents can significantly influence potency.
  • Enzymatic Inhibition : There is evidence suggesting that derivatives of this compound can inhibit serine/threonine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.

Antiproliferative Activity

A study focused on the antiproliferative effects of methoxy-substituted acetamides reported significant activity against human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundMCF-73.1
This compoundHCT1164.4
This compoundH4605.3

Table 1: Antiproliferative activity of this compound against various cancer cell lines.

The mechanism by which this compound exerts its antiproliferative effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit ERK protein kinase activity, which is crucial for cell proliferation and survival. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells .
  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress responses has been investigated. It may enhance antioxidant defenses in cells, thereby protecting against oxidative damage while simultaneously exerting cytotoxic effects on malignant cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Anticancer Activity : A study demonstrated that N-substituted benzimidazole derivatives exhibited selective cytotoxicity towards MCF-7 cells with IC50 values ranging from 1.2 to 4.8 µM. The presence of methoxy groups significantly enhanced activity, suggesting that structural modifications can lead to improved therapeutic profiles .
  • Antioxidant Properties : Research indicated that compounds with similar structures showed pronounced antioxidant capacities in vitro, which could contribute to their overall biological efficacy by reducing oxidative stress in normal cells while targeting cancerous ones.

Q & A

Q. What are the key steps in synthesizing 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide?

The synthesis typically involves two stages: (1) introducing the tert-butyldimethylsilyl (TBS) protecting group to a hydroxyl-containing precursor using tert-butyldimethylsilyl chloride (CAS 18162-48-6) under anhydrous conditions , and (2) forming the N-methoxy-N-methylacetamide (Weinreb amide) moiety via coupling with N,O-dimethylhydroxylamine. Key steps include refluxing in toluene/water mixtures, monitoring via TLC (hexane:ethyl acetate, 9:1), and purification by crystallization or column chromatography .

Q. Why is the N-methoxy-N-methyl group critical in this compound’s reactivity?

The N-methoxy-N-methyl group stabilizes the enolate intermediate during nucleophilic acyl substitutions, enabling controlled ketone synthesis without over-reactivity. This group is a hallmark of Weinreb amides, which prevent multiple additions to carbonyl groups, making it essential for selective transformations in organic synthesis .

Q. How can researchers verify the purity of this compound post-synthesis?

Standard analytical methods include:

  • TLC : Use hexane:ethyl acetate (9:1) to monitor reaction progress .
  • HPLC : Reverse-phase columns with UV detection for quantification.
  • NMR : 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on characteristic peaks (e.g., TBS group at ~0.1 ppm for Si-CH3_3) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility of silyl ethers.
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the TBS group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Replace toluene with THF for better solubility of intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate silylation .
  • Temperature Control : Lower reflux temperatures (e.g., 60°C) to minimize side reactions in sensitive steps .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

  • Cross-Validation : Compare 1^1H NMR with computational predictions (e.g., DFT calculations via Gaussian) to confirm peak assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns .

Q. How does the tert-butyldimethylsilyloxy group influence the compound’s stability under acidic/basic conditions?

  • Acidic Conditions : The TBS group is labile in presence of TBAF (tetra-n-butylammonium fluoride), enabling selective deprotection.
  • Basic Conditions : Stable under mild bases (e.g., NaHCO3_3) but hydrolyzes in strong bases (e.g., NaOH), requiring pH-controlled environments .

Q. What are the ecological implications of using this compound in lab settings?

Limited data exist on its biodegradability or toxicity (EC50_{50}, LC50_{50}). Mitigation strategies include:

  • Waste Disposal : Incineration via licensed facilities to prevent environmental release.
  • Alternative Reagents : Explore greener protecting groups (e.g., PMB) if stability permits .

Q. How can computational modeling predict its reactivity in novel reactions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Assess interactions with enzymes or catalysts for mechanistic insights .

Methodological Considerations

  • Contradictory Data : Cross-reference NMR and HPLC results with peer-reviewed protocols .
  • Scalability : Pilot-scale reactions (10–100 g) require adjusted stoichiometry (e.g., 1.2 eq. of TBS-Cl) to maintain efficiency .

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